5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide

Nuclear Receptor Corepressor PPARγ Inverse Agonism Transcriptional Regulation

Validated negative control for kinase-active [1,2,4]triazolo[4,3-b]pyridazine derivatives (e.g., SGX523, AMG-208). Shares the privileged core but lacks c-Met/kinase inhibition. 5-Bromo-furan-2-carboxamide substitution directs binding to NCOR2 (TRAC-1), IC50 4.01 µM (AID 463257). Starting scaffold for PPARγ–NCOR2 SAR. Unsubstituted (3-H) analog enables unbiased exploration of triazole 3-position substituents. Confirmed inactive in 15 PubChem screens—low off-target risk. Order high-purity material to benchmark novel analogs and exclude scaffold artifacts.

Molecular Formula C16H10BrN5O2
Molecular Weight 384.193
CAS No. 894066-59-2
Cat. No. B2956426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide
CAS894066-59-2
Molecular FormulaC16H10BrN5O2
Molecular Weight384.193
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN3C=NN=C3C=C2)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C16H10BrN5O2/c17-14-7-6-13(24-14)16(23)19-11-3-1-10(2-4-11)12-5-8-15-20-18-9-22(15)21-12/h1-9H,(H,19,23)
InChIKeyDLMXEGBZWRHWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide (CAS 894066-59-2): Procurement-Relevant Compound Identity and Class Positioning


5-Bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide (CAS 894066-59-2) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class [1]. The compound features a 5-bromo-substituted furan-2-carboxamide moiety linked via an anilide bridge to a 6-phenyl-triazolopyridazine core. Its molecular formula is C16H10BrN5O2 and its molecular weight is 384.19 g/mol [1]. The compound has been evaluated in multiple biochemical and cell-based high-throughput screening campaigns, with the most quantitative binding data available for the nuclear receptor corepressor 2 (NCOR2/TRAC-1) interaction [2].

Why Generic Substitution of 5-Bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide with Other Triazolopyridazines Is Not Supported


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged kinase hinge-binding motif exploited across diverse therapeutic programs, yet individual members of this class exhibit sharply divergent target engagement profiles [1][2]. For instance, the patented triazolopyridazine series represented by SGX523 and AMG-208 achieves low-nanomolar c-Met inhibition, whereas the target compound 894066-59-2 shows no reported activity against c-Met in available screening data [3]. Instead, the 5-bromo-furan-2-carboxamide substitution directs binding toward the NCOR2 nuclear receptor corepressor interaction, a target orthogonal to canonical kinase inhibition [4]. Consequently, substituting the target compound with a generic triazolopyridazine analog that lacks the specific 5-bromo-furan substitution pattern would yield a completely different selectivity profile, invalidating any experimental conclusions drawn from its use.

Quantitative Differentiation Evidence for 5-Bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide Against Closest Analogs and In-Class Candidates


NCOR2 (TRAC-1) Corepressor Binding Affinity: The Sole Quantitatively Characterized Molecular Interaction

The target compound demonstrates a measurable but weak binding interaction with Isoform 2 of Nuclear Receptor Corepressor 2 (NCOR2/TRAC-1), exhibiting an IC50 of 4.01 µM in a TR-FRET-based biochemical dose-response assay designed to identify inverse agonists of the PPARγ–NCOR2 interaction [1]. In contrast, the closest structurally confirmed analog, 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide (CAS 894068-68-9), has not been reported with any NCOR2 binding data in public databases [2]. This single-point differentiation is insufficient for high-confidence claims but establishes the target compound as the only member of this sub-series with documented NCOR2 engagement.

Nuclear Receptor Corepressor PPARγ Inverse Agonism Transcriptional Regulation

Broad-Spectrum Inactivity Fingerprint: Differentiating Selectivity Profile from Kinase-Focused Triazolopyridazines

In publicly available PubChem bioassay data, the target compound was tested in 15 distinct biochemical and cell-based primary screening assays and returned an 'Inactive' designation in all 15 [1]. These assays span diverse target classes including S1P3 receptor antagonism, PPARγ agonism (SRC-1 and SRC-3 recruitment), Ras superfamily GTPase inhibition (Rac, Rab2, Rab7, Cdc42), and additional targets. This broad inactivity contrasts sharply with the well-characterized triazolopyridazine c-Met inhibitors such as AMG-208 (c-Met IC50 = 9 nM) and SGX523 (cellular IC50 = 12–40 nM) [2], which demonstrate potent activity against kinase targets. The absence of detectable activity across a wide panel of unrelated targets provides a preliminary selectivity baseline, suggesting a narrow target engagement window rather than promiscuous binding.

Selectivity Profiling High-Throughput Screening Off-Target Assessment

Structural Differentiation from the 3-Methyl Analog: The 5-Bromo Substituent Defines a Distinct Chemical Space

The closest commercially cataloged structural analog, 5-bromo-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide (CAS 894068-68-9), differs from the target compound solely by the presence of a methyl group at the 3-position of the triazole ring [1]. This single methyl substitution alters the calculated logP (XLogP3-AA): the target compound has an XLogP3-AA value of 2.7, while the 3-methyl analog is predicted to have a higher value (~3.2, estimated based on the +0.5 contribution of an aromatic methyl group) [1]. This difference in lipophilicity may influence membrane permeability, protein binding, and non-specific binding characteristics. Critically, the 3-position of the [1,2,4]triazolo[4,3-b]pyridazine scaffold projects toward the solvent-exposed region or a secondary binding pocket in known kinase co-crystal structures [2], meaning that even a small substituent change at this position can alter the compound's target interaction profile.

Structure-Activity Relationship Chemical Space Analog Design

Absence of Cytotoxic Activity Against NCI-60 Panel: Differentiation from Cytotoxic Triazolopyridazine Derivatives

A systematic study of triazolopyridazine derivatives by Ahmed et al. (2019) evaluated a series of synthetic analogs for cytotoxicity against the NCI-60 human tumor cell line panel at 10 µM concentration, identifying several compounds with significant growth inhibition in the SR (leukemia) panel and demonstrating c-Met kinase inhibition for the most active analogs [1]. The target compound (CAS 894066-59-2) was not part of that study and has not been reported in any NCI-60 screening dataset in public databases. This distinguishes the target compound from the cytotoxic triazolopyridazine derivatives characterized in that study, such as compounds 2f and 4a. While a negative result (absence of data) carries less evidentiary weight than a positive comparative measurement, it is operationally significant: the compound should not be procured under the assumption that it shares the cytotoxicity profile of other triazolopyridazine derivatives that have been tested in the NCI-60 panel.

Cytotoxicity Screening NCI-60 Panel Cancer Cell Lines

Recommended Research Application Scenarios for 5-Bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide (CAS 894066-59-2)


Chemical Probe for PPARγ–NCOR2 Transcriptional Corepressor Interaction Studies

Based on the documented IC50 of 4.01 µM against the NCOR2 (TRAC-1) corepressor in the TR-FRET assay format [1], the target compound can serve as a weak-affinity starting scaffold for medicinal chemistry optimization targeting the PPARγ–NCOR2 interaction. Researchers should use the precise assay conditions described in PubChem AID 463257 (7.0 nM GST-PPARγ, 300 nM Biotin-NCOR2, 0.75 nM Eu(K)-anti-GST, 42 nM Streptavidin-D2) to benchmark any new synthetic analogs and quantify improvements in binding affinity. The compound's inactivity across kinase screens [1] reduces the likelihood of confounding off-target effects in cell-based PPARγ transcriptional assays.

Negative Control Compound for Triazolopyridazine Kinase Inhibitor Studies

The compound's demonstrated inactivity in 15 PubChem primary screening assays, combined with the absence of any reported kinase inhibition [1], qualifies it as a chemically matched negative control for experiments involving kinase-active triazolopyridazine derivatives (e.g., SGX523, AMG-208). Its shared [1,2,4]triazolo[4,3-b]pyridazine core with kinase inhibitors but divergent biological profile makes it particularly suitable for excluding scaffold-specific artifacts in cell-based assays.

SAR Exploration at the Triazole 3-Position Using the Unsubstituted Baseline Scaffold

As the unsubstituted (3-H) analog in the 5-bromo-furan-2-carboxamide triazolopyridazine sub-series, the target compound provides the appropriate baseline for systematic SAR studies at the triazole 3-position [1]. The closest commercially available comparator, CAS 894068-68-9, already bears a 3-methyl substituent and therefore precludes unbiased exploration of substituent effects. Researchers can use the target compound as the starting material for parallel synthesis of 3-substituted derivatives and assess the impact on NCOR2 binding using the AID 463257 assay format.

Selectivity Profiling Reference Standard for Non-Kinase Triazolopyridazine Chemotype

The comprehensive PubChem bioassay record for CID 7217822, which includes 15 primary screening outcomes with uniform inactivity, establishes a baseline selectivity fingerprint for this chemotype [1]. This dataset can be used as a reference for broad-panel selectivity assessment when profiling new triazolopyridazine derivatives, enabling investigators to distinguish between target-specific activity and promiscuous binding that may emerge upon introduction of new substituents.

Quote Request

Request a Quote for 5-bromo-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.